molecular formula C22H25N3O5S B2674790 3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE CAS No. 845733-40-6

3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE

Cat. No.: B2674790
CAS No.: 845733-40-6
M. Wt: 443.52
InChI Key: KORIJNDJSVWMKV-UHFFFAOYSA-N
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Description

3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and aromatic substituents, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the piperidine and aromatic sulfonyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Biological Activity

The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a synthetic organic molecule characterized by its unique structural features, including an oxadiazole ring and a piperidine moiety. This compound holds potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 404.49 g/mol. The presence of the 3,4-dimethoxyphenyl group and the piperidine structure suggests potential interactions with biological targets.

Biological Activities

Compounds containing oxadiazole rings have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Oxadiazole derivatives have shown promising results against various bacterial strains.
  • Anticancer Activity : Some studies indicate that compounds similar to this one may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Neuroprotective Effects : Certain oxadiazole derivatives have been evaluated for their neuroprotective properties in models of neurodegenerative diseases.

Anticancer Activity

A study evaluating oxadiazole derivatives found that compounds structurally similar to the target compound exhibited significant cytotoxicity against several cancer cell lines. For instance, one related compound demonstrated an IC50 value indicating effective inhibition of cell growth in hypopharyngeal tumor cells .

Antimicrobial Studies

Research has shown that oxadiazole compounds can possess antimicrobial properties. A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, demonstrating notable antibacterial activity.

Neuroprotective Studies

In neuroprotective studies, compounds related to the target structure were assessed for their ability to protect neuronal cells from oxidative stress. Results indicated that certain derivatives could reduce cell death induced by oxidative agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
1,2,4-Oxadiazole DerivativeC19H20N4O4Exhibits antimicrobial properties
N-(4-Chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamideC19H18ClN3O4Potential anticancer activity
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol]pyrrolidinC22H22FN3O5Shows promise in neuroprotective studies

The exact mechanism by which This compound exerts its biological effects is not fully elucidated. However, studies suggest that its interaction with specific enzymes or receptors may play a critical role in its efficacy against various diseases.

Case Studies

  • Anticancer Efficacy : In vitro studies on piperidine derivatives indicated enhanced anticancer activity when combined with other therapeutic agents. The combination therapy showed synergistic effects leading to increased apoptosis in cancer cells .
  • Neuroprotection : A study on related compounds found that they could effectively inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease . This suggests potential applications for the target compound in neurodegenerative disorders.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-6-9-18(10-7-15)31(26,27)25-12-4-5-17(14-25)22-23-21(24-30-22)16-8-11-19(28-2)20(13-16)29-3/h6-11,13,17H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIJNDJSVWMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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